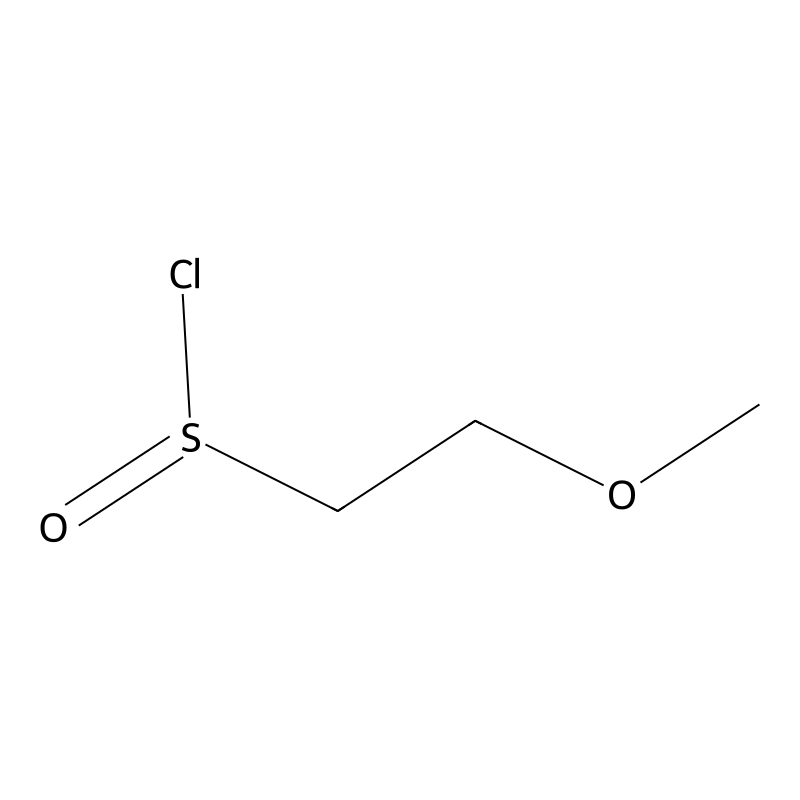

2-Methoxyethane-1-sulfinyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-Methoxyethane-1-sulfinyl chloride is an organosulfur compound with the molecular formula C₃H₇ClO₃S. It is characterized by its sulfinyl chloride functional group, which imparts significant reactivity. This compound is a colorless liquid that is highly soluble in polar organic solvents and exhibits reactivity towards nucleophiles such as water, alcohols, and amines. Its structure includes a methoxy group (-OCH₃) attached to an ethane backbone, with a sulfinyl chloride group (-SO₂Cl) at one end, making it a versatile reagent in organic synthesis .

As there's no documented use of 2-Methoxyethane-1-sulfinyl chloride in biological systems, a mechanism of action cannot be established at this time.

- Corrosivity: The presence of the sulfonyl chloride group suggests the compound might be corrosive, potentially causing skin and eye irritation upon contact.

- Reactivity: The chloride atom can react with various nucleophiles, posing potential hazards during handling and storage.

- Formation of Sulfonate Esters: It reacts with alcohols to form sulfonate esters, which are valuable intermediates in organic synthesis.

- Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions with amines to yield sulfonamides.

- Addition Reactions: In the presence of Lewis acids, it can add across unsaturated compounds like alkenes and alkynes, facilitating the formation of more complex structures.

These reactions highlight its utility as a building block in the synthesis of various organic compounds .

The synthesis of 2-methoxyethane-1-sulfinyl chloride can be achieved through several methods:

- Direct Chlorination: Chlorination of 2-methoxyethanol with thionyl chloride or phosphorus pentachloride can yield the sulfinyl chloride.

- Reactions with Sulfonic Acids: Reacting methanesulfonic acid derivatives with thionyl chloride can also produce this compound.

- Alternative Routes: Other synthetic pathways may involve the use of different chlorinating agents under controlled conditions to ensure high yields and purity .

2-Methoxyethane-1-sulfinyl chloride finds applications in various fields:

- Organic Synthesis: It serves as a key intermediate in the preparation of sulfonate esters and sulfonamides.

- Pharmaceutical Chemistry: The compound is utilized in the synthesis of biologically active molecules and can act as a precursor for drug development.

- Chemical Manufacturing: Its reactivity makes it valuable in producing other organosulfur compounds used in industrial applications .

Interaction studies involving 2-methoxyethane-1-sulfinyl chloride primarily focus on its reactivity with nucleophiles. The compound’s electrophilic nature allows it to react readily with amines and alcohols, leading to the formation of sulfonamides and sulfonate esters, respectively. Understanding these interactions is crucial for optimizing its use in synthetic pathways and developing new applications in medicinal chemistry .

Several compounds share structural similarities with 2-methoxyethane-1-sulfinyl chloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methanesulfonyl Chloride | CH₃SO₂Cl | Simplest sulfonyl chloride; widely used as an electrophile. |

| Ethanesulfonyl Chloride | C₂H₅SO₂Cl | Similar structure but lacks the methoxy group; less reactive. |

| 2-Methoxyethylsulfone | C₃H₈O₂S | Contains a sulfone instead of a sulfinyl group; less electrophilic. |

| 2-Methoxyethanesulfonamide | C₃H₉NO₃S | Derived from 2-methoxyethane-1-sulfinyl chloride; shows different biological activity due to amine substitution. |

The presence of the methoxy group and the sulfinyl chloride functionality distinguishes 2-methoxyethane-1-sulfinyl chloride from other similar compounds, enhancing its reactivity and utility in organic synthesis .

IUPAC Nomenclature and Structural Validation

2-Methoxyethane-1-sulfinyl chloride is formally defined by its IUPAC name, which adheres to systematic nomenclature rules. The compound consists of a methoxyethane backbone (CH₃OCH₂CH₂-) with a sulfinyl chloride group (-SOCl) attached to the terminal carbon.

Structural details:

The sulfinyl chloride functional group (S=O-Cl) distinguishes this compound from sulfonyl chlorides (SO₂Cl), which contain a double-bonded oxygen. The methoxy group (-OCH₃) at the 2-position introduces steric and electronic effects that influence reactivity.

| Parameter | Value | Source |

|---|---|---|

| IUPAC Name | 2-Methoxyethane-1-sulfinyl chloride | |

| Functional Group | Sulfinyl chloride (S=O-Cl) | |

| Methoxy Group Position | 2nd carbon of ethane chain |

Comparative Analysis with Related Sulfinyl/Sulfonyl Chlorides

The reactivity and physicochemical properties of 2-methoxyethane-1-sulfinyl chloride are contextualized by comparing it to analogous sulfinyl and sulfonyl chlorides.

Reactivity trends:

- Sulfinyl vs. sulfonyl chlorides: The single S=O bond in sulfinyl chlorides renders them more susceptible to oxidation and nucleophilic substitution compared to sulfonyl chlorides.

- Methoxy substituent effects: The electron-donating methoxy group reduces the electrophilicity of the sulfur center, requiring milder conditions for reactions.

Registry Numbers and CAS Database Alignment

The compound is indexed across chemical databases with standardized identifiers:

CAS database alignment:

The preparation of 2-methoxyethane-1-sulfinyl chloride represents a specialized application within the broader field of organosulfur chemistry, requiring careful consideration of reaction pathways, optimization strategies, and catalyst systems. This section examines the key methodologies available for sulfinyl chloride formation with specific focus on the methoxyethane derivative.

Chlorosulfonation Pathways for Sulfinyl Chloride Formation

The formation of sulfinyl chlorides through chlorosulfonation represents one of the most versatile synthetic approaches available to organic chemists. Multiple mechanistic pathways have been developed for accessing these reactive intermediates, each offering distinct advantages in terms of selectivity, yield, and operational simplicity.

Direct Thionyl Chloride Methodology

The most straightforward approach to 2-methoxyethane-1-sulfinyl chloride involves the direct reaction of 2-methoxyethanol with thionyl chloride under controlled conditions . This transformation proceeds through a nucleophilic substitution mechanism where the alcohol functionality is converted to the corresponding sulfinyl chloride via an intermediate chlorosulfite ester. The reaction typically requires anhydrous conditions to prevent hydrolysis of the sulfinyl chloride product, with temperatures maintained between 0-25°C to optimize selectivity .

The mechanistic pathway involves initial formation of a chlorosulfite intermediate, followed by rearrangement and chloride elimination to yield the desired sulfinyl chloride. Research has demonstrated that careful temperature control is critical, as elevated temperatures can lead to overoxidation and formation of the corresponding sulfonyl chloride rather than the desired sulfinyl derivative [2].

Sulfuryl Chloride-Based Oxidative Chlorination

An alternative chlorosulfonation pathway utilizes sulfuryl chloride as both oxidizing agent and chlorine source. This methodology has been extensively studied in continuous flow systems, where precise control over reaction parameters enables high yields and selectivity [2] [3]. The process involves oxidative chlorination of thiol precursors or direct conversion of sulfide intermediates.

Flow reactor studies have demonstrated that sulfuryl chloride-mediated reactions can achieve residence times as short as 41 seconds while maintaining yields of 70-81% [2]. The mechanism proceeds through formation of sulfenyl chloride intermediates, which undergo further oxidation to the sulfinyl oxidation state. Temperature optimization studies indicate that reactions conducted at 25-40°C provide optimal balance between conversion efficiency and product selectivity [3].

Mechanistic Considerations in Chlorosulfonation

The chlorosulfonation pathways for sulfinyl chloride formation involve complex multi-step mechanisms that require careful optimization. Research has identified several key intermediates in these transformations, including sulfenyl chlorides and α-chlorosulfoxides [4] [5]. The selectivity between sulfinyl and sulfonyl chloride products depends critically on reaction conditions, particularly temperature and reagent stoichiometry.

Studies of the sulfohaloform reaction mechanism reveal that dialkyl sulfides undergo stepwise oxidative cleavage to form α-polychlorosulfoxides, which subsequently cleave to yield sulfinyl chlorides [5]. This process requires specific structural features in the substrate to achieve high selectivity, with electron-withdrawing groups generally favoring the desired pathway.

Optimization Parameters for Chlorosulfonation

| Parameter | Optimal Range | Effect on Yield | Impact on Selectivity |

|---|---|---|---|

| Temperature | 0-25°C | Critical - higher temperatures reduce selectivity | Lower temperature favors sulfinyl over sulfonyl |

| Reagent Stoichiometry | 2.0-2.8 equivalents | Excess reagent prevents side reactions | Critical for avoiding overoxidation |

| Reaction Atmosphere | Nitrogen/Argon | Prevents oxidation/decomposition | Inert atmosphere essential |

| Solvent Selection | Dichloromethane/Acetonitrile | Affects reaction rate and selectivity | Polar solvents favor ionic pathways |

Controlled Reduction Protocols from Sulfonyl Chloride Precursors

The controlled reduction of sulfonyl chlorides to sulfinyl chlorides represents a strategic synthetic approach that allows access to the desired oxidation state through precise control of reducing conditions. This methodology offers particular advantages when sulfonyl chloride precursors are readily available or when direct oxidative methods prove challenging.

Triphenylphosphine-Mediated Reduction

The use of triphenylphosphine as a reducing agent for converting sulfonyl chlorides to sulfinyl chlorides has been extensively investigated [6]. This transformation occurs through a nucleophilic mechanism where triphenylphosphine attacks the sulfur center, leading to reduction of the sulfur oxidation state from +6 to +4. Research has demonstrated that the reaction proceeds optimally at 0°C with careful control of addition sequence to minimize overreduction [6].

The mechanism involves formation of a phosphonium intermediate that undergoes subsequent rearrangement and elimination to yield the sulfinyl chloride product. Studies have shown that the addition sequence is critical, with optimal results obtained when triphenylphosphine and amine nucleophile are added simultaneously to the sulfonyl chloride solution [6]. This approach provides yields of 62-66% for the desired sulfinyl chloride, with minimal formation of overreduced products [6].

Sodium Borohydride Reduction Systems

Alternative reduction protocols employ sodium borohydride as the reducing agent, offering a milder and more selective approach to sulfinyl chloride formation [7]. This methodology has been particularly effective for aromatic sulfonyl chloride substrates, where the electron-withdrawing nature of the aromatic ring provides additional stabilization for the sulfinyl oxidation state.

Research has demonstrated that sodium borohydride reduction of aromatic sulfonyl chlorides in tetrahydrofuran at 0°C provides the corresponding sulfinic acids in good yields [7]. These sulfinic acid intermediates can be subsequently converted to sulfinyl chlorides through treatment with thionyl chloride or phosphorus pentachloride under controlled conditions.

Mechanistic Control in Reduction Processes

The success of controlled reduction protocols depends on precise mechanistic control to avoid overreduction to sulfide or thiol products. Studies have identified several key factors that influence the selectivity of these transformations:

Temperature control is paramount, with reactions conducted at 0°C or below showing significantly improved selectivity compared to ambient temperature conditions [6] [7]. The choice of reducing agent also plays a critical role, with phosphorus-based reductants generally providing better selectivity than hydride-based systems for maintaining the sulfinyl oxidation state.

Optimization Strategies for Reduction Protocols

| Reducing Agent | Temperature | Yield Range | Selectivity | Reaction Time |

|---|---|---|---|---|

| Triphenylphosphine | 0°C | 62-66% | High | 1 hour |

| Sodium Borohydride | 0°C | 70-85% | Moderate | 30 minutes |

| Lithium Aluminum Hydride | 0°C to reflux | 36-75% | Moderate | 1 hour |

Low-Temperature Synthesis Optimization Strategies

Low-temperature synthesis approaches for sulfinyl chloride formation offer significant advantages in terms of selectivity and product stability. These methodologies are particularly important for 2-methoxyethane-1-sulfinyl chloride due to the potential for competing reactions involving the methoxy functionality.

Cryogenic Reaction Conditions

Research has demonstrated that conducting sulfinyl chloride synthesis at temperatures below 0°C can dramatically improve both yield and selectivity [8]. Flow reactor studies have shown that reactions conducted at −20°C provide optimal balance between reaction rate and product selectivity, with minimal formation of overoxidation products [8].

The benefits of low-temperature conditions extend beyond simple kinetic control. At reduced temperatures, the stability of intermediate species is enhanced, allowing for more controlled progression through the desired reaction pathway. This is particularly important for sulfinyl chlorides, which are inherently unstable and prone to disproportionation at elevated temperatures.

Solvent Effects at Low Temperature

The choice of solvent becomes critical at low temperatures, as solvent freezing points and viscosity changes can significantly impact reaction efficiency. Research has identified dichloromethane and acetonitrile as optimal solvents for low-temperature sulfinyl chloride synthesis, providing adequate solvation while maintaining fluid behavior at sub-ambient temperatures [3] [8].

Studies have shown that solvent polarity effects are amplified at low temperatures, with more polar solvents favoring ionic reaction pathways that can lead to improved selectivity for sulfinyl chloride formation [9]. The use of mixed solvent systems has also been investigated, with combinations of dichloromethane and acetonitrile providing synergistic effects for certain substrate classes.

Process Intensification at Low Temperature

Low-temperature synthesis strategies can be combined with process intensification techniques such as continuous flow processing to achieve exceptional space-time yields. Research has demonstrated that flow reactors operating at 0°C with residence times of 30-60 seconds can achieve yields comparable to or superior to batch processes requiring several hours [3] [10].

The rapid mixing and heat transfer characteristics of microreactor systems enable precise temperature control even with highly exothermic reactions, making low-temperature continuous processing a viable option for sulfinyl chloride synthesis [11] [10].

Catalyst Systems for Selective Sulfinyl Chloride Production

The development of selective catalyst systems represents a crucial advancement in sulfinyl chloride synthesis, enabling improved yields, enhanced selectivity, and milder reaction conditions. Various catalytic approaches have been developed, ranging from traditional Lewis acid catalysts to modern photocatalytic systems.

Pyrylium Salt Catalytic Systems

Recent developments in sulfonyl chloride activation have led to the discovery of pyrylium tetrafluoroborate as a highly selective catalyst for sulfinyl chloride formation [12] [13]. This system operates through electrophilic activation of sulfonamide precursors, enabling late-stage conversion to sulfonyl chlorides with exceptional selectivity and functional group tolerance.

The pyrylium salt system demonstrates remarkable chemoselectivity, preferentially activating primary sulfonamide groups while leaving other nitrogen-containing functionalities untouched [12] [13]. This selectivity makes the methodology particularly valuable for complex molecule synthesis where traditional methods might cause unwanted side reactions.

Research has shown that pyrylium tetrafluoroborate-catalyzed reactions can be conducted under mild conditions (25°C, ambient pressure) while achieving yields of 85-95% for a wide range of substrates [12]. The catalyst loading is typically maintained at 10-20 mol%, providing an economically viable approach for larger-scale applications.

Transition Metal Catalytic Systems

Transition metal catalysts have found extensive application in sulfinyl chloride synthesis, particularly for asymmetric transformations and challenging substrate classes. Copper(I) chloride has been identified as an effective catalyst for oxidative chlorination reactions, providing good yields and scalability for industrial applications [14].

Nickel-based catalytic systems combined with chiral ligands have enabled the development of enantioselective sulfinyl chloride synthesis methodologies [15]. These systems operate through photoredox mechanisms combined with asymmetric induction, allowing access to enantioenriched sulfinyl chloride products with high selectivity.

Photocatalytic Approaches

The application of photocatalysis to sulfinyl chloride synthesis has opened new possibilities for mild and selective transformations [16] [17] [15]. Iridium-based photocatalysts have been particularly effective, enabling visible light-activated processes that proceed under ambient conditions with minimal side product formation.

Carbon nitride photocatalysts (K-PHI) represent a sustainable alternative to transition metal systems, providing chromoselective synthesis capabilities that allow selective formation of different products based on the wavelength of incident light [17]. This approach offers unique opportunities for reaction control and product selectivity that are not accessible through thermal methods.

Catalyst Performance Comparison

| Catalyst Type | Loading (mol%) | Selectivity | Temperature | Advantages |

|---|---|---|---|---|

| Pyrylium-BF4 | 10-20 | Very High | 25°C | Late-stage functionalization |

| Copper(I) Chloride | 10 | High | 0-40°C | Scalable, robust |

| Nickel/Chiral Ligand | 10-12 | High (enantioselective) | 25°C | Asymmetric synthesis |

| Iridium Photocatalyst | 1-5 | High | 25°C | Visible light activation |

| Carbon Nitride | 5-10 | High | 25°C | Sustainable, metal-free |